Product packaging for AZ7328(Cat. No.:)

AZ7328

Cat. No.: B1578388
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AZ7328 is a potent and selective ATP-competitive small molecule inhibitor of the AKT kinase (also known as Protein Kinase B), a central node in the PI3K/AKT/mTOR signaling pathway . This pathway is critically involved in regulating cell metabolism, proliferation, and survival, and its hyperactivation is a common feature in many human cancers, including bladder and prostate cancer . By inhibiting AKT, this compound effectively reduces phosphorylation of key downstream targets such as ribosomal p70S6 kinase (S6K1) and GSK-3β, leading to decreased cyclin D1 expression and a G1 cell cycle arrest . Preclinical studies demonstrate that this compound has cytostatic effects, inhibiting proliferation in cancer cell lines, with sensitivity often correlating with the presence of activating PIK3CA mutations . A key research finding is that this compound treatment can induce a protective autophagy in cancer cells; consequently, combining this compound with autophagy inhibitors has been shown to promote apoptosis, revealing a potential combination therapy strategy . Furthermore, research in near-patient models indicates that inhibition of the PI3K/AKT/mTOR pathway with compounds like this compound can activate compensatory Ras/Raf/MEK/ERK signaling, suggesting that dual pathway blockade may be necessary for more effective treatment outcomes . This compound thus serves as a valuable tool compound for elucidating the complexities of AKT signaling and for developing novel targeted cancer therapies. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

NONE

Appearance

solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZ7328;  AZ-7328;  AZ 7328.

Origin of Product

United States

Molecular and Biochemical Characterization of Az7328 Action

Classification as an AKT Kinase Inhibitor

AZ7328 is classified as a selective AKT kinase inhibitor. nih.govexplorationpub.commdpi.comresearchgate.net Preclinical studies, particularly in human bladder cancer cell lines, have reported this compound as a potent and selective inhibitor of AKT. explorationpub.commdpi.comresearchgate.netexplorationpub.com Its inhibitory effects on AKT have been demonstrated in various cancer cell lines, including those derived from bladder and prostate cancers. nih.govnih.govoncotarget.comtandfonline.comresearchgate.netneoplasiaresearch.comwhiterose.ac.ukmdpi.comnih.govspandidos-publications.com

Pan-AKT Isoform Inhibitory Profile

This compound is described as a pan-AKT inhibitor. explorationpub.commdpi.comresearchgate.netexplorationpub.comresearchgate.netresearchgate.net Pan-AKT inhibitors are designed to target all three isoforms of AKT (AKT1, AKT2, and AKT3). Preclinical studies using human bladder cancer cell lines have demonstrated that pan-AKT inhibitors, including this compound, effectively and selectively suppress AKT activation. researchgate.netresearchgate.netresearchgate.net

ATP-Competitive Mechanism of AKT Inhibition

This compound functions as an ATP-competitive inhibitor of AKT. nih.gov This means that this compound binds to the ATP-binding domain of the AKT enzyme, competing with ATP for this site. nih.gov By occupying the ATP-binding pocket, this compound prevents ATP from binding, thereby inhibiting the catalytic activity of AKT. nih.gov This mechanism is shared by other ATP-competitive AKT inhibitors. explorationpub.commdpi.comnih.govresearchgate.net

Impact on AKT Phosphorylation and Catalytic State

Studies have shown that ATP-competitive inhibitors of AKT, such as this compound, can lead to an increase in the phosphorylation levels of AKT. nih.gov This phenomenon is considered consistent with prior findings indicating that ATP-competitive inhibitors hold the protein in a hyperphosphorylated but catalytically inactive form. nih.gov While this compound inhibits AKT substrate phosphorylation in a concentration-dependent manner, it can also cause a concentration-dependent increase in phosphorylated AKT at both phosphorylation sites (e.g., Ser473 and Thr308). nih.gov This suggests that although the kinase is phosphorylated, its ability to phosphorylate its downstream targets is inhibited due to the blockade of the ATP-binding site by this compound. nih.gov

Research findings have shown that this compound reduces the phosphorylation of downstream targets of AKT, such as S6K1 and GSK-3β, in a concentration-dependent manner. nih.gov

Table 1: Summary of this compound's Impact on AKT and Downstream Targets

Target Effect of this compound Treatment Observation Type Source
AKT Substrates Inhibited phosphorylation Concentration-dependent nih.govresearchgate.net
Phosphorylated AKT (Ser473 and Thr308) Increased levels Concentration-dependent nih.gov
S6K1 Reduced phosphorylation Concentration-dependent nih.gov
GSK-3β Reduced phosphorylation Concentration-dependent nih.gov
PRAS40 (T246) Reduced phosphorylation Observed in cell lines oncotarget.com
FOXO (T24/T32) Decreased levels (in specific cell lines) Observed in cell lines oncotarget.com

Note: Data compiled from cited sources.

This effect on AKT phosphorylation, where the inhibited enzyme becomes hyperphosphorylated, is a characteristic biochemical feature of ATP-competitive AKT inhibitors.

Cellular and Subcellular Effects of Az7328

Modulation of Cellular Proliferation and Growth

AZ7328 has demonstrated the ability to modulate cellular proliferation and growth in various in vitro cancer models. oncotarget.comwhiterose.ac.ukexplorationpub.com

Cytostatic Efficacy in In Vitro Cancer Models

Studies have shown that this compound exerts largely cytostatic effects on certain cancer cell lines in vitro. nih.govtandfonline.com For instance, in human bladder cancer cells, this compound inhibited proliferation in a concentration-dependent manner. nih.govtandfonline.com The sensitivity to this compound-induced growth arrest in these cells was loosely associated with the presence of activating PIK3CA mutations. nih.govtandfonline.com In established prostate cancer cell lines, treatment with this compound resulted in a decrease in cell viability. whiterose.ac.uk Preclinical studies using human urothelial carcinoma (UC) cell lines have also reported this compound as a potent and selective AKT inhibitor that can halt cell proliferation. explorationpub.comjcancer.org

Induction of Cell Cycle Arrest (G0/G1 Phase) in Specific Cell Lines

This compound has been observed to induce cell cycle arrest, specifically in the G0/G1 phase, in certain cell lines. oncotarget.comlonza.com In malignant LNCaP prostate cancer cells, treatment with this compound for 72 hours resulted in a significant percentage of cells arresting in G0/G1, compared to vehicle control. oncotarget.com However, cell cycle distribution in other cell lines, such as BPH1 and PC3 cells, did not change significantly after treatment with this compound. oncotarget.com In primary prostate cultures, inhibition of AKT by this compound did not induce cell cycle arrest. oncotarget.com

Data on Cell Cycle Arrest in LNCaP Cells:

TreatmentPercentage of Cells in G0/G1 (72 hours)
Vehicle Control65%
This compound (1 µM)81% oncotarget.com
KU-0063794 (1 µM)86% oncotarget.com

Regulation of PI3K/AKT/mTOR Pathway Downstream Signaling

This compound, as an AKT inhibitor, influences downstream signaling in the PI3K/AKT/mTOR pathway. oncotarget.comwhiterose.ac.ukmdpi.comtum.de This pathway is crucial for controlling cell metabolism, proliferation, protein synthesis, and cell size. nih.gov

Inhibition of Ribosomal Protein S6 Kinase 1 (S6K1) Phosphorylation

This compound has been shown to reduce the phosphorylation of Ribosomal Protein S6 Kinase 1 (S6K1), a key substrate of mTORC1 which is downstream of AKT in the PI3K/AKT/mTOR pathway. oncotarget.comnih.govsmolecule.com Studies in bladder cancer cell lines confirmed that this compound reduced the phosphorylation of S6K1 in a concentration-dependent manner. nih.gov Similarly, in prostate cancer cell lines, inhibition of AKT with this compound led to a reduction in phospho-biomarker expression, including downstream targets like S6K1. whiterose.ac.uk

Modulation of Glycogen Synthase Kinase-3β (GSK-3β) Phosphorylation

Another downstream target affected by this compound is Glycogen Synthase Kinase-3β (GSK-3β). oncotarget.commdpi.comtum.de this compound has been shown to inhibit the phosphorylation of GSK-3β. oncotarget.compubcompare.ai Specifically, in PTEN null MDA-MB-468 breast cancer cells, this compound inhibited the phosphorylation of GSK3β with an IC50 of 91 nM. oncotarget.compubcompare.ai Studies in bladder cancer cell lines also confirmed that this compound reduced the phosphorylation of GSK-3β to a similar extent at corresponding concentrations. nih.gov

Effects on PRAS40 Phosphorylation

This compound also impacts the phosphorylation of PRAS40 (Proline-Rich AKT Substrate of 40 kDa). mdpi.com PRAS40 is a component and substrate of mTORC1 and can be phosphorylated by AKT. lonza.commdpi.com Research in prostate cancer cell lines demonstrated a reduction in phospho-PRAS40 (T246) following treatment with this compound in all cell lines tested. oncotarget.com

Data on Phospho-Biomarker Levels in Prostate Cancer Cell Lines (Relative to Control):

Cell LinePhospho-PRAS40 (T246)Phospho-FOXO (T24/T32)Phospho-S6 (S235/236) (with KU-0063794)Phospho-AKT (S473) (with KU-0063794)
LNCaPReduced oncotarget.comDecreased oncotarget.comSignificant Reduction oncotarget.comSignificant Reduction oncotarget.com
PC3Reduced oncotarget.comNo Change oncotarget.comSignificant Reduction oncotarget.comSignificant Reduction oncotarget.com
BPH1Reduced oncotarget.comNo Change oncotarget.comSignificant Reduction oncotarget.comSignificant Reduction oncotarget.com

Influence on Cell Cycle Regulatory Proteins (e.g., Cyclin D1, p27)

This compound has been shown to affect the levels of certain cell cycle regulatory proteins. Studies have demonstrated that treatment with this compound can lead to a dose-dependent decrease in the levels of Cyclin D1, a protein crucial for G1 phase progression of the cell cycle. tandfonline.com However, the same studies reported no significant change in the levels of p27 (also known as p27 Kip1), a cyclin-dependent kinase inhibitor that negatively regulates cell cycle progression. tandfonline.comnih.govyoutube.com This suggests that while this compound impacts positive regulators of the cell cycle like Cyclin D1, its effect on negative regulators such as p27 may be limited or cell-context dependent. tandfonline.com

Induction and Functional Role of Autophagy

This compound strongly induces autophagy in various cancer cell lines, notably in human bladder cancer cells. nih.govmdpi.comnih.govoncotarget.com Autophagy is a conserved cellular process involving the degradation and recycling of damaged organelles and misfolded proteins, crucial for maintaining cellular homeostasis and integrity, particularly under stress conditions. mdpi.comneoplasiaresearch.commdpi.comspandidos-publications.com

The induction of autophagy by this compound is characterized by the manifestation of autophagosome formation. This process involves the creation of double-membrane structures that engulf cytoplasmic components. mdpi.commdpi.comspandidos-publications.com Evidence for this compound-induced autophagosome formation includes increased vacuolation observed morphologically in treated cells and the detection of drug-induced LC3 punctae via immunofluorescence. tandfonline.comoncotarget.com LC3 processing, specifically the conversion of LC3-B I to LC3-B II, is a widely used marker for autophagosome formation and autophagic activity, and this conversion has been shown to increase following this compound treatment in susceptible cell lines. tandfonline.comoncotarget.comspandidos-publications.com

In many cell lines, particularly bladder cancer cells, the induction of autophagy by this compound appears to serve as a cytoprotective feedback mechanism against the metabolic stress caused by AKT inhibition. nih.govnih.govoncotarget.comneoplasiaresearch.com This protective role of autophagy can limit the cytotoxic effects of this compound, contributing to drug resistance. nih.govmdpi.comnih.govoncotarget.comneoplasiaresearch.comresearchgate.netresearchgate.netresearchgate.net Studies have shown that inhibiting autophagy, for instance, by using chemical inhibitors like chloroquine, can enhance the anti-cancer activity of AKT inhibitors. nih.govneoplasiaresearch.com This suggests that blocking autophagy can be a strategy to overcome this resistance mechanism and better exploit the biological effects of this compound and other PI3K/AKT/mTOR pathway inhibitors. nih.govnih.gov

Manifestation of Autophagosome Formation

Apoptotic Cascade Engagement

This compound's impact on the apoptotic cascade varies depending on whether it is used as a single agent or in combination with other therapies.

As a single agent, this compound has shown minimal or no significant effects on inducing apoptosis in various cancer cell lines, including bladder cancer cells. nih.govnih.govresearchgate.netresearchgate.net Despite effectively inhibiting proliferation and AKT substrate phosphorylation, this compound alone does not consistently lead to substantial levels of cell death. nih.govnih.govresearchgate.netresearchgate.net This limited single-agent apoptotic induction is a key observation in studies evaluating this compound's effects. nih.govnih.gov

While having limited single-agent apoptotic activity, this compound can synergize with other agents to induce apoptosis. Notably, combining this compound with chemical autophagy inhibitors, such as chloroquine, has been shown to induce significant apoptosis in cancer cells where this compound alone was ineffective. nih.govnih.govneoplasiaresearch.comresearchgate.netresearchgate.net This synergistic effect highlights the role of autophagy as a survival mechanism that, when blocked, renders cells more susceptible to this compound-induced cell death. nih.govnih.govneoplasiaresearch.comresearchgate.netresearchgate.net Furthermore, combination strategies involving this compound and other pathway inhibitors, such as mTOR inhibitors like rapamycin (B549165), have demonstrated enhanced cytostatic effects and, in some contexts, synergistic induction of apoptosis, although the primary effect of the combination with rapamycin was often cytostatic rather than apoptotic. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com

Here is a summary of the effects of this compound on cell cycle proteins and apoptosis:

Cellular EffectThis compound as Single AgentThis compound in Combination Strategies (e.g., with Autophagy Inhibitors)Key Findings
Cell Cycle Regulatory Proteins Decreased Cyclin D1 levels; No change in p27 levels. tandfonline.comNot extensively studied in combinations for these specific proteins.Suggests impact on positive cell cycle regulators but limited effect on negative regulators like p27. tandfonline.com
Apoptosis Induction Minimal to no significant induction. nih.govnih.govresearchgate.netresearchgate.netSynergistic induction observed. nih.govnih.govneoplasiaresearch.comresearchgate.netresearchgate.netSingle-agent activity is primarily cytostatic; combination with autophagy inhibitors overcomes protective autophagy to induce cell death. nih.govnih.gov

Interactions with Complex Cellular Signaling Networks

Crosstalk with Autophagy Regulation

AZ7328 has been observed to induce autophagy in certain human cancer cell lines, notably in bladder cancer. This induction of autophagy appears to function as a cytoprotective mechanism, potentially safeguarding cancer cells from the cytotoxic effects of this compound-induced metabolic stress. The PI3K/AKT/mTORC1 axis is a significant regulator of autophagy, and as an AKT inhibitor, this compound impacts this critical pathway.

Sensitization to Apoptosis via Co-Inhibition of Autophagy

While this compound alone has demonstrated minimal induction of apoptosis in some bladder cancer cell lines, its combination with chemical autophagy inhibitors has been shown to induce apoptosis. This finding suggests that the inhibition of the cytoprotective autophagy response triggered by this compound can sensitize cancer cells to apoptotic cell death. Preclinical data support further investigation into combining inhibitors of the PI3K/AKT/mTOR pathway, such as this compound, with autophagy inhibitors as a potential therapeutic strategy.

Data from studies investigating the effects of this compound and autophagy inhibition on apoptosis are summarized in the table below:

Treatment CombinationObserved Effect on Apoptosis in Sensitive Cell LinesReference
This compound aloneMinimal effects
This compound + Chemical Autophagy InhibitorsInduced apoptosis

Activation of Compensatory Signaling Pathways

Targeting the PI3K/AKT/mTOR pathway with single-agent inhibitors like this compound can lead to the activation of compensatory signaling cascades. This compensatory pathway activation can potentially limit the efficacy of the initial targeted therapy.

Induced Activation of the Ras/Raf/MEK/ERK Pathway

One significant compensatory mechanism observed in response to PI3K/AKT/mTOR inhibition, including treatment with this compound, is the activation of the Ras/Raf/MEK/ERK pathway. This pathway plays a crucial role in regulating cell proliferation, survival, differentiation, angiogenesis, and migration. Studies using patient-derived prostate cultures treated with this compound have specifically noted the activation of the Ras/MEK/ERK pathway. Furthermore, combining this compound with MEK1/2 inhibitors has been shown to further enhance ERK1/2 phosphorylation in primary prostate cultures, although this combination also led to irreversible growth arrest and senescence in that context.

Implications for Drug Resistance Mechanisms in Preclinical Models

The induction of cytoprotective autophagy by this compound contributes to mechanisms of drug resistance. Similarly, the activation of compensatory pathways, such as the Ras/MEK/ERK pathway, following PI3K/AKT/mTOR inhibition can also mediate resistance and attenuate the antitumor effects of these inhibitors. Preclinical studies suggest that co-targeting these compensatory mechanisms can enhance therapeutic outcomes. Combining this compound with autophagy inhibitors or MEK inhibitors has shown potential to overcome resistance and improve efficacy in preclinical models. For instance, the cytostatic effects of this compound in bladder cancer cell lines are enhanced when combined with an mTOR inhibitor.

Research findings highlighting compensatory mechanisms and combination strategies are summarized below:

Inhibitor(s) Affecting PI3K/AKT/mTOR PathwayObserved Compensatory Pathway ActivationEffect of Combination Therapy (with this compound or similar inhibitors)Reference
This compound (AKT inhibitor)Ras/MEK/ERK pathwayEnhanced ERK1/2 phosphorylation (with MEK inhibitors); Irreversible growth arrest/senescence (with MEK inhibitors)
This compound (AKT inhibitor)AutophagyInduced apoptosis (with autophagy inhibitors); Enhanced cytostatic effects (with mTOR inhibitor)
Pictilisib (B1683980) (PI3K/mTOR inhibitor)p-ERK upregulationAbrogated p-ERK upregulation and synergized anti-tumor effect (with RAF inhibitor)

Preclinical Efficacy and Sensitivity Studies of Az7328

In Vitro Studies in Human Cancer Cell Line Models

In vitro studies using human cancer cell lines have been instrumental in understanding the direct effects of AZ7328 on cancer cell viability and the molecular mechanisms involved. mdpi.comnih.govnih.gov

Efficacy in Urothelial Carcinoma Cell Panels

This compound has demonstrated potent and selective AKT inhibition in preclinical studies using human bladder cancer cell lines. mdpi.comexplorationpub.comresearchgate.net Studies have characterized the relationship between AKT pathway mutational status and sensitivity to this compound in a panel of urothelial cancer cell lines. nih.govresearchgate.net this compound inhibited proliferation and AKT substrate phosphorylation in a concentration-dependent manner in these cell lines. nih.govnih.gov While it showed minimal effects on apoptosis as a single agent, its cytostatic effects correlated loosely with the presence of activating PIK3CA mutations. nih.govnih.govresearchgate.net Sensitivity to this compound-induced growth arrest was not strongly associated with baseline AKT phosphorylation or PTEN deletions in this panel. nih.gov Autophagy was induced by this compound in some urothelial carcinoma cell lines. nih.govnih.gov

Investigations in Prostate Cancer Cell Lines and Primary Cultures

Studies in prostate cancer have investigated the effects of this compound on cell viability and signaling. nih.govoncotarget.com this compound, as an AKT kinase inhibitor, has been proposed as a potential treatment strategy for high-grade prostate tumors. nih.govoncotarget.com In prostate cancer cell lines, treatment with this compound and the mTOR inhibitor KU-0063794 led to a decrease in cell viability and a reduction in phospho-biomarker expression. whiterose.ac.uk PTEN-negative LNCaP cells were found to be particularly susceptible to treatment with both this compound and KU-0063794. nih.govoncotarget.com

Data on the half-maximal effective concentration (EC50) of this compound and KU-0063794 in LNCaP cells is presented below:

CompoundEC50 (µM)
This compound0.4 (0.3-0.5)
KU-00637941.03 (0.8-1.3)

In primary prostate cultures, however, cell viability was less affected by this compound treatment compared to cell lines, and activation of the Ras/MEK/ERK compensatory pathway was observed. oncotarget.comwhiterose.ac.uk Autophagy was also induced in primary prostate cultures following treatment with this compound. oncotarget.comwhiterose.ac.uk

Evaluation in Breast Cancer Cell Line Models

This compound has been shown to inhibit the phosphorylation of GSK3β in PTEN null MDA-MB-468 breast cancer cells with an IC50 of 91 nM. nih.gov

Combinatorial Strategies with mTOR Inhibitors (e.g., Rapamycin (B549165), KU-0063794)

Combinations of this compound with mTOR inhibitors have been explored to enhance anti-tumor activity, particularly in urothelial carcinoma and prostate cancer. mdpi.comnih.govnih.gov Combining this compound with the mTOR inhibitor rapamycin resulted in at least additive effects on proliferation in most bladder cancer cell lines tested, overcoming resistance observed with either single agent. nih.gov This improved response was observed in all but one of the 12 cell lines evaluated. nih.gov The cytostatic effects of this compound are greatly enhanced by dual pathway inhibition using an mTOR inhibitor. nih.govnih.gov

In prostate cancer, ex vivo treatment of a patient-derived xenograft (PDX) with a combination of this compound and the mTOR inhibitor KU-0063794 significantly reduced tumor frequency upon re-engraftment of tumor cells. nih.govoncotarget.com KU-0063794 is a potent and highly specific dual mTOR inhibitor of mTORC1 and mTORC2. cenmed.comtocris.comstemcell.com

In Vivo Studies in Preclinical Animal Models

Preclinical in vivo studies, primarily using xenograft models, have been conducted to evaluate the anti-tumor efficacy of this compound, particularly in combination with other agents. mdpi.comnih.govnih.gov

Anti-Tumor Efficacy in Xenograft Models

While specific in vivo data for this compound as a single agent in xenograft models is limited in the provided results, the combination of this compound with the mTOR inhibitor KU-0063794 significantly reduced tumor frequency in an ex vivo patient-derived prostate cancer xenograft model upon re-engraftment. nih.govoncotarget.com This suggests potential anti-tumor efficacy for the combination therapy in a preclinical in vivo setting. Further evaluation of combinations of PI3K/AKT/mTOR pathway and autophagy inhibitors in preclinical in vivo models is supported by in vitro findings. nih.govnih.gov

Evaluation of Combination Therapies in Non-Human Organisms

Preclinical findings from in vitro studies support the further evaluation of combinations involving PI3K/AKT/mTOR pathway inhibitors and autophagy inhibitors in pre-clinical in vivo models. nih.govinnovareacademics.inwikidata.orgciteab.com

In human bladder cancer cell lines, combining this compound with the mTOR inhibitor rapamycin resulted in strong additive cytostatic effects, suggesting a potential benefit of dual pathway inhibition. nih.govinnovareacademics.inwikidata.orgciteab.comwikipedia.org This observation aligns with the understanding that mTOR is a downstream effector of AKT within the PI3K/AKT/mTOR signaling cascade. wikipedia.org

Studies involving other inhibitors targeting the PI3K/AKT/mTOR pathway in non-human organisms provide further context for potential combination strategies with AKT inhibitors like this compound. For instance, ex vivo treatment of a prostate cancer patient-derived xenograft (PDX) with a combination of the AKT inhibitor AZD7328 and the mTOR inhibitor KU-0063794 demonstrated an effective reduction in tumor outgrowth upon re-engraftment. fishersci.dk Additionally, the combination of AZD5363, another AKT inhibitor, with chloroquine, an autophagy inhibitor, significantly reduced tumor volume compared to monotherapy in prostate tumor xenograft models. wikipedia.org While these in vivo results were obtained with related inhibitors, they support the rationale for exploring similar combinations with this compound in preclinical in vivo settings, particularly in the context of overcoming potential resistance mechanisms like autophagy. nih.govinnovareacademics.inwikidata.orgciteab.comwikipedia.org

Molecular Correlates and Predictive Biomarkers of Response

Identifying molecular correlates and predictive biomarkers is crucial for determining which tumors are most likely to respond to this compound treatment. Research has focused on alterations within the PI3K/AKT/mTOR pathway itself, given that this compound targets a key node in this cascade.

Sensitivity to AKT inhibitors, including this compound, has been investigated in relation to the mutational status of genes within the PI3K/AKT/mTOR pathway. fishersci.cawikipedia.orgnih.gov

Correlation with PIK3CA Mutational Status

Studies in human bladder cancer cell lines have indicated a loose correlation between sensitivity to the proliferative inhibition induced by this compound and the presence of activating PIK3CA mutations. nih.govinnovareacademics.inwikidata.orgciteab.com While all bladder cancer cell lines that were relatively more sensitive to this compound in one study at 48 hours had an activating PIK3CA mutation, the presence of PIK3CA mutations did not uniformly predict sensitivity across all cell lines tested, as there was variability in PI3K/AKT/mTOR pathway alterations among resistant lines. nih.gov Another study noted a tendency towards association between PIK3CA mutations and this compound sensitivity but concluded that a robust association was not present. cenmed.com Despite some inconsistencies, preclinical studies of urothelial carcinoma have suggested that sensitivity to AKT inhibition can be strongly related to the presence of PIK3CA mutation. fishersci.ca

Influence of PTEN Status on Sensitivity

The status of the tumor suppressor gene PTEN, a negative regulator of the PI3K/AKT pathway, has also been examined for its influence on this compound sensitivity. In human bladder cancer cell lines, while some lines exhibited complete absence or decreased levels of PTEN protein, the variability in PTEN expression among both responders and non-responders made it unreliable to assign predictive ability of PTEN status to this compound sensitivity in this context. nih.govwikipedia.org Conversely, in studies using prostate cancer cell lines, PTEN-negative cell lines demonstrated greater susceptibility to AZD7328 treatment. mdpi.comfishersci.dk Resistance to AKT inhibitors like this compound has been observed in the presence of PTEN alterations. wikipedia.orgnih.gov

Phosphorylation of Downstream Effectors as Pharmacodynamic Indicators

The phosphorylation status of proteins downstream of AKT serves as pharmacodynamic indicators of this compound's activity on the targeted pathway. This compound has been shown to inhibit the phosphorylation of AKT substrates in a concentration-dependent manner. nih.govinnovareacademics.inwikidata.orgresearchgate.netciteab.com Western blot analysis has been used to assess the phosphorylation levels of downstream markers such as phospho-AKT, phospho-S6 kinase 1 (S6K1), and phospho-GSK-3β to confirm the inhibitory effect of this compound on the pathway. fishersci.dk For example, treatment with AZD7328 reduced the levels of phospho-PRAS40, a known substrate of AKT, in prostate cancer cell lines. fishersci.dk However, studies in bladder cancer cells found that baseline levels of phospho-AKT expression were not predictive of sensitivity to AKT inhibition. nih.govwikipedia.org Phosphorylation of ribosomal protein S6 (p-S6), a downstream effector of the PI3K/AKT pathway regulated by mTOR, has been explored as a potential biomarker for predicting response to PI3K pathway inhibitors like pictilisib (B1683980), suggesting its potential utility as a pharmacodynamic marker for this compound as well, given AKT's role in activating mTORC1. guidetopharmacology.orggithub.comnewdrugapprovals.org

Summary of Sensitivity and Molecular Correlates in Bladder Cancer Cell Lines

Cell Line CharacteristicCorrelation with this compound Sensitivity (Bladder Cancer)Source
Activating PIK3CA mutationsLoosely associated, inconsistent robust association nih.govinnovareacademics.inwikidata.orgciteab.comcenmed.com
PTEN deletion/reduced expressionUnreliable as a predictor nih.govwikipedia.org
Baseline phospho-AKT levelsNot predictive nih.govwikipedia.org

Summary of Sensitivity and Molecular Correlates in Prostate Cancer Cell Lines

Cell Line CharacteristicCorrelation with AZD7328 Sensitivity (Prostate Cancer)Source
PTEN-negativeMore susceptible mdpi.comfishersci.dk

Methodological Approaches Employed in Az7328 Research

Cellular Model Preparation and Characterization

Establishing well-characterized cellular models is a fundamental step in studying the effects of compounds like AZ7328. This involves careful selection, acquisition, and authentication of cell lines, along with genetic profiling to understand their molecular characteristics.

Cell Line Acquisition and Culture Conditions

A panel of well-characterized human cell lines is typically acquired for research. For instance, studies on this compound in urothelial (bladder) cancers have utilized panels of human bladder cancer cell lines. These cell lines are maintained under specific culture conditions, often involving incubation at 37°C with 5% CO₂ in a suitable growth medium supplemented with fetal bovine serum (FBS), vitamins, amino acids, and antibiotics nih.gov. The specific composition of the culture medium and supplements can vary depending on the requirements of the particular cell line being used nih.gov.

Short Tandem Repeat (STR) DNA Fingerprinting for Cell Line Authentication

To ensure the integrity and identity of the cell lines used in this compound research, authentication through Short Tandem Repeat (STR) DNA fingerprinting is a standard procedure nih.govlabcorp.compromega.com. This technique generates a unique DNA profile for each cell line, which can be compared to known databases, such as those maintained by the American Type Culture Collection (ATCC) or the Cell Line Integrated Molecular Authentication database (CLIMA), to confirm their identity and detect potential cross-contamination nih.gov. STR profiling involves amplifying specific polymorphic markers in the human genome to create a distinctive pattern of repeats labcorp.compromega.comatcc.org. This process is highly informative and can detect even low levels of contaminating DNA labcorp.compromega.com.

Genetic Profiling by DNA Sequencing (e.g., Sequenome DNA Sequencing)

Genetic profiling is performed to identify mutations and alterations in the cell lines that might influence their response to this compound. DNA sequencing techniques, such as Sequenome DNA sequencing, are employed to identify mutations in relevant genes nih.govtandfonline.comnih.gov. In the context of this compound, which targets the AKT pathway, genetic profiling often focuses on genes within the PI3K/AKT/mTOR pathway, including PIK3CA, AKT1/2/3, PTEN, EGFR, FGFR3, and c-MET nih.gov. This profiling helps researchers understand the molecular landscape of the cell lines and correlate genetic alterations with observed sensitivities or resistances to this compound nih.govnih.govnih.gov.

Quantification of Cell Proliferation and Viability

Assessing the impact of this compound on cell growth is a key aspect of preclinical research. Various methods are used to quantify cell proliferation and viability following treatment with the compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assays

MTT assays are a widely used colorimetric method to measure cell proliferation and viability nih.govtandfonline.comozbiosciences.comabpbio.comcellbiolabs.com. This assay is based on the ability of metabolically active cells to cleave the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals ozbiosciences.comabpbio.comcellbiolabs.com. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized formazan using a spectrophotometer or ELISA reader ozbiosciences.comabpbio.comspandidos-publications.com. MTT assays are used to assess the acute and chronic effects of this compound on cell proliferation over various time points and concentrations nih.govtandfonline.com. They can be performed in a high-throughput format, such as in 96-well plates tandfonline.comcellbiolabs.com.

Assessment of Apoptosis

Evaluating whether this compound induces programmed cell death (apoptosis) is crucial for understanding its potential therapeutic mechanisms.

Propidium Iodide Staining and Flow Cytometry (FACS) Findings

Research utilizing PI-FACS has indicated that this compound alone has minimal effects on apoptosis in certain cell lines. tandfonline.comresearchgate.netnih.gov For example, in some bladder cancer cell lines, very modest levels of cell death were observed in response to this compound treatment. tandfonline.com However, when this compound was combined with chemical autophagy inhibitors like chloroquine, PI-FACS analysis revealed an induction of apoptosis in cell lines that exhibited drug-induced autophagy. nih.govtandfonline.com

Caspase Activity Measurement

While not explicitly detailed in the provided search results concerning this compound itself, caspase activity measurement is a method commonly used in conjunction with apoptosis assays like PI staining to confirm apoptotic cell death. Increased caspase activity, particularly of executioner caspases like caspase-3, is a hallmark of the apoptotic pathway. mdpi.com One study, although not directly using this compound, mentions that a decrease in caspase activity correlated with a lack of apoptosis in cells where AKT was reactivated, highlighting the relevance of this measurement in assessing the effectiveness of AKT inhibitors in inducing apoptosis. tum.de Another study using different AKT and mTOR inhibitors showed that combination therapy increased caspase-3 activity, as detected by Western blot, alongside increased cleaved PARP and Bax levels, and decreased Bcl-2 levels, all indicative of increased apoptosis. mdpi.com

Analysis of Protein Activation and Expression

Immunoblotting, also known as Western blotting, is a fundamental technique for analyzing protein levels and their phosphorylation status, which is indicative of protein activation. This method is widely used in this compound research to assess the compound's effects on target proteins and downstream signaling pathways. tandfonline.comresearchgate.netnih.govtandfonline.comnih.govbio-techne.comnih.gov

Immunoblotting (Western Blot) for Phosphorylation Status

Immunoblotting is used to measure protein activation by detecting the phosphorylation status of specific residues. In studies involving this compound, this technique has been crucial for assessing its effectiveness in inhibiting AKT activity and its impact on downstream substrates. tandfonline.comresearchgate.netnih.govtandfonline.comnih.govbio-techne.comnih.gov

Research findings using Western blot have shown that this compound inhibits the phosphorylation of AKT substrates in a concentration-dependent manner. tandfonline.comresearchgate.netnih.gov Specifically, studies have measured the reduction in phosphorylation of proteins like S6K1 and GSK-3β, which are downstream effectors of the PI3K/AKT/mTOR pathway. nih.gov Interestingly, this compound treatment has also been observed to cause a concentration-dependent increase in the levels of phosphorylated AKT itself (at both phosphorylation sites), which is consistent with findings that ATP-competitive inhibitors of AKT can lead to the protein being in a hyperphosphorylated but catalytically inactive state. nih.gov

Baseline levels of protein phosphorylation, such as AKT Ser 473 phosphorylation, have also been assessed by Western blot across different cell lines to investigate potential correlations with sensitivity to this compound. nih.gov

Measurement of Autophagy Activity

Autophagy is a cellular process involving the degradation and recycling of cellular components. Research has indicated that this compound can induce autophagy in some cell lines, and various methods are employed to measure this activity. tandfonline.comresearchgate.netnih.govtandfonline.combio-techne.comresearchgate.netoncotarget.comresearchgate.net Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a key marker for monitoring autophagy. bio-techne.comresearchgate.netmblintl.com The conversion of the cytosolic form of LC3 (LC3-I) to the lipidated form (LC3-II), which is associated with autophagosomal membranes, is widely used as an indicator of autophagosome formation and autophagic activity. bio-techne.comresearchgate.netmblintl.com

LC3 Immunofluorescence Microscopy

Immunofluorescence microscopy using antibodies against LC3 is a method used to visualize the formation of autophagosomes within cells. In this technique, LC3 appears as punctate staining in the cytoplasm, representing its localization to autophagosomal membranes. tandfonline.comnih.govnih.govbio-techne.comresearchgate.netmblintl.com This provides a visual assessment of the extent of autophagy induction.

Studies on this compound have confirmed results obtained by immunoblotting using anti-LC3 immunofluorescence, which clearly revealed drug-induced LC3 punctae, indicating autophagosome formation in certain cell lines. nih.gov

LC3 Immunoblotting

Immunoblotting for LC3 is a widely used biochemical method to quantify the conversion of LC3-I to LC3-II, which is a reliable marker for monitoring autophagy and autophagosome accumulation. tandfonline.comnih.govbio-techne.comresearchgate.netmblintl.com The ratio of LC3-II to LC3-I is often used as a measure of autophagic activity. nih.govbio-techne.com

This compound has been shown to induce LC3 processing (conversion of LC3-I to LC3-II) in certain cell lines as assessed by anti-LC3 immunoblotting. nih.gov This indicates the accumulation of autophagosome components following this compound treatment. Quantification of LC3 bands using software like Image J allows for the determination of the LC3-II to LC3-I ratio as a function of autophagy. nih.gov

Future Directions and Research Perspectives for Az7328

Development of Novel Combination Strategies for Enhanced Therapeutic Efficacy

Preclinical studies have strongly supported the investigation of AZ7328 in combination with other therapeutic agents to enhance antitumor activity and overcome potential resistance mechanisms. A key strategy involves dual inhibition of the PI3K/AKT/mTOR pathway. In human bladder cancer cell lines, the combination of this compound with the mTOR inhibitor rapamycin (B549165) resulted in at least additive inhibitory effects on proliferation in most tested cell lines. github.comcenmed.com This improved response suggests that simultaneously targeting both AKT and mTOR may enhance antitumor activity compared to inhibiting either target alone. github.com The rationale for this combination is partly based on observations that mTOR inhibition can lead to AKT activation in preclinical models and clinical trials, a feedback loop that dual inhibition may prevent. github.comcenmed.com

Beyond targeting the PI3K/AKT/mTOR axis, combining this compound with autophagy inhibitors has shown promise. This compound has been observed to induce autophagy in some bladder cancer cell lines, a process that can act as a cytoprotective response to metabolic stress caused by AKT inhibition. github.comcenmed.com When combined with chemical autophagy inhibitors, such as chloroquine, this compound induced apoptosis in cell lines where drug-induced autophagy was observed. github.comcenmed.com These findings provide a strong rationale for further preclinical evaluation of combinations involving PI3K/AKT/mTOR pathway inhibitors and autophagy inhibitors in in vivo models. github.com

Combinations with inhibitors of other signaling pathways have also been explored. Studies have shown that MK-2206, another allosteric pan-AKT inhibitor, alone or in combination with the Erk1/2 inhibitor AZD6244, could sensitize bladder cancer cells to the chemotherapeutic agent pirarubicin. nih.govnih.govmims.com This highlights the potential for combining AKT inhibitors like this compound with inhibitors of the Ras/MAPK/ERK pathway, which can be activated as a compensatory mechanism following PI3K/AKT/mTOR inhibition. mdpi.commims.com Indeed, in primary prostate cultures, a combination of AKT and MEK1/2 inhibitors induced irreversible growth arrest and senescence. mims.com Furthermore, combining AKT and mTOR inhibitors significantly reduced tumor frequency in an ex vivo prostate cancer xenograft model. mdpi.commims.com

Identifying the most effective combinations and the appropriate patient populations based on their genetic profiles is considered imperative for future preclinical research. wikipedia.org

Table 7.1: Summary of Preclinical Combination Strategies with AKT Inhibition

Combination Partner(s)Observed Effect in Preclinical ModelsCancer Type StudiedSource
mTOR inhibitor (Rapamycin)Additive inhibition of proliferationBladder Cancer github.comcenmed.com
Chemical Autophagy Inhibitor (Chloroquine)Induction of apoptosis in cell lines with drug-induced autophagyBladder Cancer github.comcenmed.com
Erk1/2 inhibitor (AZD6244)Sensitization to chemotherapy (with MK-2206)Bladder Cancer nih.govnih.govmims.com
mTOR inhibitorSignificant reduction in tumor frequency (in ex vivo xenograft)Prostate Cancer mdpi.commims.com
MEK1/2 inhibitorsIrreversible growth arrest and senescence (in primary cultures, with AKTi)Prostate Cancer mims.com

Comprehensive Elucidation of Intrinsic and Acquired Resistance Mechanisms

Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for designing more effective therapeutic strategies. Preclinical studies have indicated that resistance to this compound can be influenced by the molecular alterations within the PI3K/AKT/mTOR pathway, although the pattern of resistance can be unpredictable due to the variability in these alterations. github.com Resistance to AKT inhibitors, including this compound and MK-2206, has been associated with alterations in PTEN, TSC1, and RAS. wikipedia.org

Autophagy has been identified as a significant factor limiting the cytotoxic effects of this compound in human bladder cancer cells. github.comwikipedia.org The induction of autophagy appears to interact with other cytoprotective feedback mechanisms, preventing cell death in many bladder cancer cells treated with this compound. github.com This highlights autophagy as a key resistance mechanism that can be targeted to enhance this compound efficacy.

Furthermore, inhibition of the PI3K/AKT/mTOR pathway with single agents has been shown to trigger the activation of compensatory pathways, such as the Ras/MEK/ERK pathway, in preclinical models of prostate cancer. mdpi.commims.com This compensatory signaling can contribute to drug resistance, suggesting that concurrent inhibition of these pathways may be necessary to overcome resistance. mims.com Studies comparing the sensitivity of cell lines based on PTEN status have shown that PTEN-positive lines were less sensitive to this compound compared to PTEN-negative lines, indicating a potential role for PTEN loss in sensitivity, although other studies found PTEN status unreliable as a predictor of this compound sensitivity. cenmed.commdpi.com

General mechanisms of drug resistance, which could potentially apply to this compound, include reduced intracellular drug accumulation through decreased uptake or increased efflux by transmembrane pumps like MDR1/p-glycoprotein and ABC proteins. wikipedia.org Overexpression of MDR1 has been linked to enhanced DNA damage repair and reduced apoptosis induction. wikipedia.org The cystine transporter xCT has also been associated with cisplatin (B142131) resistance in bladder cancer and could potentially play a role in resistance to other agents. wikipedia.org Additionally, loss of LSP1 function may contribute to drug resistance by removing suppression of the ERK/MAPK pathway. citeab.com Further research is needed to comprehensively elucidate the specific intrinsic and acquired resistance mechanisms to this compound.

Identification and Validation of Preclinical Predictive Biomarkers for this compound Response

Identifying predictive biomarkers is essential for selecting patients who are most likely to benefit from this compound treatment. Preclinical investigations have explored the relationship between molecular alterations and sensitivity to this compound. In bladder cancer cell lines, sensitivity to this compound-induced growth inhibition showed a loose association with the presence of activating PIK3CA mutations. github.comcenmed.com However, sensitivity did not correlate with baseline AKT phosphorylation or PTEN deletions. github.com One study specifically noted that the variability in PTEN expression among responders and non-responders made PTEN status an unreliable predictor of this compound sensitivity. cenmed.com

The presence of activating PIK3CA mutations has been hypothesized to affect AKT dependency, which could influence sensitivity to AKT inhibitors like this compound. github.com While a direct strong correlation was not consistently observed for this compound as a single agent, these findings suggest that PIK3CA mutation status warrants further investigation, potentially in the context of combination therapies.

More broadly, preclinical research in bladder cancer patient-derived xenografts suggests that a composite genetic signature might be more predictive of treatment response than alterations in a single gene, such as those in the PI3K pathway when considering PI3K inhibitors. wikipedia.org This implies that a multi-marker approach may be necessary to predict response to this compound.

Other potential biomarkers explored for related pathway inhibitors include the phosphorylation level of ribosomal protein S6 (p-S6), which correlated with response to pictilisib (B1683980) (a dual PI3K/mTOR inhibitor) in preclinical models and is considered a potential candidate biomarker requiring clinical validation. citeab.com While uPAR has been suggested as a prognostic biomarker in non-invasive bladder cancer, its predictive value for this compound specifically has not been established in the provided context. nih.gov Future preclinical studies should focus on systematically identifying and validating specific molecular alterations or signatures that reliably predict sensitivity or resistance to this compound, both as a single agent and in combination therapies, using diverse preclinical models.

Comparative Analysis with Other PI3K/AKT/mTOR Pathway Inhibitors in Preclinical Settings

This compound is one of several inhibitors developed to target the PI3K/AKT/mTOR signaling pathway. Preclinical studies have characterized this compound as a selective AKT kinase inhibitor github.commdpi.com and an allosteric pan-AKT inhibitor, placing it in the same class as compounds like MK-2206 and borussertib. nih.govwikipedia.org Comparative studies have shown that this compound and MK-2206 are potent and selective AKT inhibitors with low toxicity in preclinical models using human bladder cancer cell lines. nih.govnih.govmims.comwikipedia.org

Comparisons between this compound and inhibitors targeting other nodes in the pathway, such as the mTOR inhibitor rapamycin, have been conducted. As mentioned earlier, combining this compound with rapamycin demonstrated additive cytostatic effects in bladder cancer cells, and this dual inhibition strategy is supported for further evaluation. github.comcenmed.com

Other classes of PI3K/AKT/mTOR pathway inhibitors evaluated in preclinical and early clinical studies for cancers like urothelial carcinoma include dual PI3K and mTOR inhibitors such as dactolisib (B1683976) (BEZ235) and omipalisib (B1684000) (GSK2126458). wikipedia.org Dactolisib, for instance, showed modest clinical activity and considerable toxicities in a phase II trial in UC. wikipedia.org Single-agent mTOR inhibitors like temsirolimus (B1684623) and everolimus (B549166) have also shown limited efficacy, although responses have been observed in patients with specific genetic alterations like TSC1 mutations. wikipedia.org Pan-PI3K/mTOR inhibitors like gedatolisib (B612122) have shown promising preliminary efficacy in preclinical and early clinical studies across various solid tumors. wikipedia.org

These comparisons highlight that targeting different nodes or multiple nodes within the PI3K/AKT/mTOR pathway can yield varying results in terms of efficacy and toxicity. Preclinical comparative analyses are valuable for understanding the specific strengths and limitations of this compound relative to other inhibitors and for determining its optimal positioning in future therapeutic strategies, particularly in combination regimens. The observation that mTOR inhibition can activate AKT underscores the potential advantage of dual inhibition strategies involving AKT inhibitors like this compound. github.comcenmed.com

Q & A

Q. What is the molecular mechanism of AZ7328, and how is its AKT inhibitory activity validated experimentally?

this compound is an ATP-competitive, pan-AKT inhibitor targeting all three isoforms (AKT1/2/3) with an IC50 <50 nM in isolated enzyme assays . Its activity is validated via:

  • Immunoblotting : Measurement of phosphorylated AKT substrates (e.g., GSK3β) to confirm target engagement .
  • MTT assays : Quantification of proliferative inhibition in PTEN-null cancer cell lines (e.g., MDA-MB-468 breast cancer cells) with an IC50 of 91 nM .
  • Dose-response curves : Establishing concentration-dependent effects on cell viability and pathway suppression .

Q. Which cell lines and experimental models are appropriate for studying this compound’s efficacy?

  • Urothelial cancer cell lines : Models with PI3K/AKT/mTOR pathway mutations (e.g., PIK3CA-mutant lines) are prioritized to assess this compound’s cytostatic effects .
  • Control lines : Include PTEN-wild-type cells to evaluate specificity and off-target effects.
  • Combination studies : Co-treatment with mTOR inhibitors (e.g., rapamycin) enhances proliferative inhibition, particularly in PIK3CA-mutant contexts .

Q. What standard assays are used to measure this compound-induced apoptosis and autophagy?

  • Apoptosis : Propidium iodide staining followed by FACS analysis to quantify sub-G1 populations .
  • Autophagy : LC3 immunofluorescence (puncta formation) and immunoblotting for LC3-II conversion, coupled with chemical inhibitors (e.g., chloroquine) to block autophagic flux .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s efficacy across cell lines with similar PI3K/AKT pathway mutations?

  • Data stratification : Subgroup analysis based on concurrent genetic alterations (e.g., PTEN loss, RAS mutations) that modulate AKT dependency .
  • Pathway crosstalk : Evaluate compensatory mechanisms (e.g., ERK/MAPK activation) via phospho-protein arrays or RNA sequencing .
  • Combination screens : Test this compound with inhibitors of parallel survival pathways (e.g., MEK inhibitors) to identify synthetic lethality .

Q. What methodological considerations are critical when designing combination therapies involving this compound and autophagy inhibitors?

  • Timing and sequencing : Pre-treatment with this compound to induce autophagy, followed by autophagy inhibitors (e.g., bafilomycin A1) to maximize apoptotic synergy .
  • Dose optimization : Use factorial design experiments to identify non-toxic, synergistic drug ratios.
  • Validation : Confirm autophagy blockade via LC3-II accumulation and p62/SQSTM1 degradation assays .

Q. How should researchers analyze datasets where this compound’s cytostatic effects weakly correlate with PIK3CA mutation status?

  • Multivariate analysis : Include variables like PTEN expression, AKT isoform specificity, and baseline autophagic activity .
  • Functional assays : Compare this compound sensitivity in isogenic cell lines engineered with PIK3CA mutations versus wild-type controls.
  • Mechanistic studies : Investigate alternative AKT activation mechanisms (e.g., RTK overexpression) via phospho-proteomics .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound studies?

  • Detailed supplemental materials : Provide step-by-step protocols for assays (e.g., MTT, immunoblotting) and compound preparation .
  • Batch consistency : Document this compound lot numbers, storage conditions (-80°C in DMSO), and reconstitution methods .
  • Positive controls : Include reference inhibitors (e.g., MK-2206 for AKT) to validate experimental conditions .

Q. How can researchers ethically manage conflicting data in publications?

  • Transparency : Report negative results and contradictory observations in supplementary materials .
  • Peer review : Pre-submission validation of key findings through independent replication in collaborator labs .
  • Data repositories : Share raw datasets (e.g., FACS files, immunoblot images) via public platforms like Figshare or Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.